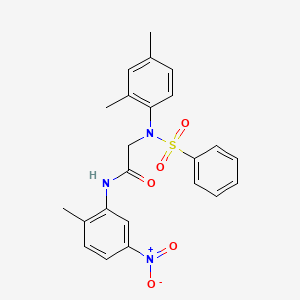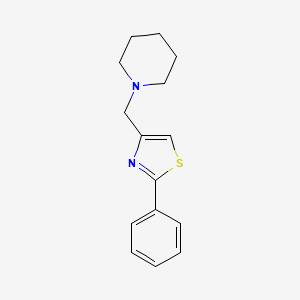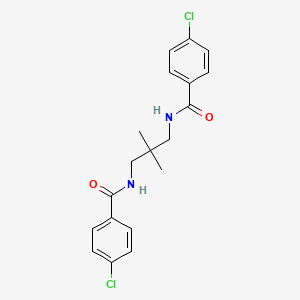![molecular formula C24H21N3O4 B4762099 3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4762099.png)
3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
描述
3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzodioxole moiety, a mesityl group, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest for researchers in various fields.
准备方法
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the mesityl group, and the construction of the isoxazolo[5,4-b]pyridine core. Common synthetic routes may involve:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often used to form the necessary bonds between the benzodioxole and the isoxazolo[5,4-b]pyridine moieties.
Copper-catalyzed coupling reactions: These reactions can be employed to introduce the mesityl group.
Reduction and alkylation steps: These steps are crucial for modifying functional groups to achieve the desired final structure.
化学反应分析
3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium tetrahydroaluminate.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and reducing agents like lithium tetrahydroaluminate. The major products formed depend on the specific reaction conditions and the reagents used.
科学研究应用
3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
作用机制
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as tubulin, a protein involved in cell division . By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents.
相似化合物的比较
Similar compounds include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl): This compound shares the benzodioxole structure and is used in various chemical reactions.
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]: Another compound with a benzodioxole moiety, used in different research applications.
The uniqueness of 3-(1,3-BENZODIOXOL-5-YL)-N~4~-MESITYL-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-methyl-N-(2,4,6-trimethylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-12-7-13(2)21(14(3)8-12)26-23(28)17-9-15(4)25-24-20(17)22(27-31-24)16-5-6-18-19(10-16)30-11-29-18/h5-10H,11H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLABRSRARRPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-ethylthiourea](/img/structure/B4762030.png)

![ethyl 5-[(1-benzyl-5-methyl-1H-pyrazol-3-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4762041.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4762049.png)
![2-[(5-chloro-2-methoxybenzylidene)amino]-N-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4762056.png)
![8-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4762058.png)

![N~4~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4762071.png)
![N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4762082.png)


![2-{4-[(E)-{[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENOXY}ACETAMIDE](/img/structure/B4762103.png)
![3-benzyl-6-iodo-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4762123.png)
